Corticotropin - 12427-33-7

Corticotropin

Catalog Number: EVT-466656
CAS Number: 12427-33-7
Molecular Formula: C207H308N56O58S
Molecular Weight: 4541 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Corticotropin is a polypeptide hormone produced and secreted by the pituitary gland comprising 39 amino acid residues coupled in a linear sequence. The N-terminal 24-amino acid segment is identical in all species and contains the adrenocorticotrophic activity. Corticotropin stimulates the cortex of the adrenal gland and boosts the synthesis of corticosteroids, mainly glucocorticoids but also sex steroids (androgens). It is used in the treatment of certain neurological disorders such as infantile spasms and multiple sclerosis, and diagnostically to investigate adrenocortical insufficiency. It has a role as a diagnostic agent. It is a polypeptide, a peptide hormone and a biomacromolecule.
An anterior pituitary hormone that stimulates the ADRENAL CORTEX and its production of CORTICOSTEROIDS. ACTH is a 39-amino acid polypeptide of which the N-terminal 24-amino acid segment is identical in all species and contains the adrenocorticotrophic activity. Upon further tissue-specific processing, ACTH can yield ALPHA-MSH and corticotrophin-like intermediate lobe peptide (CLIP).
Overview

Corticotropin, also known as adrenocorticotropic hormone, is a peptide hormone produced by the anterior pituitary gland. It plays a crucial role in the body's stress response by stimulating the adrenal cortex to produce cortisol and other glucocorticoids. Corticotropin is essential for maintaining homeostasis during stress, influencing various physiological processes, including metabolism, immune response, and blood pressure regulation.

Source

Corticotropin is synthesized in the pituitary gland following stimulation by corticotropin-releasing hormone, which is released from the hypothalamus. The synthesis of corticotropin is regulated by feedback mechanisms involving cortisol levels in the bloodstream.

Classification

Corticotropin belongs to a class of hormones known as peptide hormones. It is classified as a glycoprotein hormone and is part of the larger family of pro-opiomelanocortin-derived peptides, which also include melanocyte-stimulating hormones and β-endorphins.

Synthesis Analysis

Methods

The total synthesis of corticotropin has been achieved using various methods that focus on forming peptide bonds through active esters and protecting amino acid functions during synthesis. The synthesis typically involves solid-phase peptide synthesis techniques, allowing for precise control over the sequence and structure of the peptide.

Technical Details

The synthesis process often includes:

  • Formation of Peptide Bonds: Utilizing active esters such as p-nitrophenyl esters to create peptide bonds between amino acids.
  • Protection Strategies: Employing blocking groups derived from t-butanol that can be easily removed without damaging sensitive peptide structures.
  • Purification Techniques: Techniques such as high-performance liquid chromatography are used to purify synthesized corticotropin from reaction mixtures.
Molecular Structure Analysis

Structure

Corticotropin consists of 39 amino acids in its human form, with a specific sequence that varies slightly among different species. The structure includes a central chain of amino acids with specific functional groups that facilitate its biological activity.

Data

The amino acid sequence of human corticotropin is as follows:

  • Sequence: SYSMEHFRWGKPVGKKRRPV
    This sequence is critical for its interaction with corticotropin receptors in target tissues, primarily the adrenal glands.
Chemical Reactions Analysis

Reactions

Corticotropin primarily acts by binding to specific receptors in the adrenal cortex, leading to a cascade of biochemical reactions that result in increased production of cortisol. The mechanism involves:

  • Receptor Binding: Corticotropin binds to corticotropin receptors (CRH-R1 and CRH-R2) on adrenal cells.
  • Signal Transduction: This binding activates adenylate cyclase via G-proteins, increasing cyclic adenosine monophosphate levels.
  • Cortisol Synthesis: Elevated cyclic adenosine monophosphate stimulates enzymes involved in steroidogenesis, leading to increased cortisol production.

Technical Details

The interactions between corticotropin and its receptors are characterized by:

  • Affinity Measurements: Studies have shown that corticotropin has high affinity for its receptors, which is critical for its biological efficacy.
  • Biological Activity Assays: Various assays demonstrate the ability of corticotropin to stimulate steroidogenesis effectively.
Mechanism of Action

Process

The action of corticotropin begins when it binds to its receptors on adrenal cortical cells. This initiates a signaling cascade resulting in:

  1. Increased intracellular cyclic adenosine monophosphate levels.
  2. Activation of protein kinase A.
  3. Stimulation of enzymes responsible for converting cholesterol into pregnenolone, the precursor for all steroid hormones.

Data

Research indicates that corticotropin's effectiveness can be quantified through dose-response curves that illustrate its potency in stimulating cortisol production.

Physical and Chemical Properties Analysis

Physical Properties

Corticotropin is a water-soluble peptide with a molecular weight of approximately 4,500 daltons. It exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

  • Solubility: Highly soluble in water due to its polar amino acid composition.
  • Stability: Sensitive to heat and proteolytic enzymes; requires careful handling during storage and use.
Applications

Scientific Uses

Corticotropin has several significant applications in scientific research and clinical practice:

  • Diagnostic Tool: Used in tests to assess pituitary function and diagnose disorders related to adrenal insufficiency or hyperactivity.
  • Therapeutic Use: Corticotropin preparations are used in treating conditions like multiple sclerosis and certain types of inflammatory diseases due to their immunomodulatory effects.
  • Research Applications: Investigated for its role in stress response mechanisms and potential therapeutic targets for anxiety disorders and depression.
Neurobiological Mechanisms of Corticotropin in Stress and Addiction

Role of CRF-CRF1 Systems in Stress-Induced Neuroadaptation

The CRF1 receptor, a Gs protein-coupled receptor widely distributed in stress-processing brain regions, undergoes significant neuroadaptations following repeated stress or drug exposure. In the ventral tegmental area (VTA), CRF1 activation potentiates glutamate release and enhances dopamine neuron excitability via protein kinase A (PKA) and protein kinase C (PKC) signaling pathways [1] [7]. This neuroadaptation manifests behaviorally as heightened drug-seeking during withdrawal. Chronic cocaine administration induces upregulation of CRF1 receptors in the bed nucleus of the stria terminalis (BNST), facilitating stress-induced reinstatement of drug-seeking through a mechanism dependent on norepinephrine-CRF interactions [7].

Repeated opioid exposure produces region-specific CRF receptor alterations, with downregulation of CRF1 in the VTA but upregulation in the nucleus accumbens (NAc) observed in heroin-treated female rats [8]. These adaptations correspond to heightened naloxone-precipitated withdrawal severity, suggesting CRF1 trafficking modulates affective components of withdrawal. Pharmacological antagonism of CRF1 receptors via compounds like antalarmin attenuates:

  • Morphine-induced sociability deficits in male mice [5]
  • Binge-like ethanol drinking in males [9]
  • Stress-potentiated cocaine reinstatement [7]

Table 1: CRF1 Receptor Neuroadaptations in Addiction Models

SubstanceBrain RegionDirection of ChangeFunctional Consequence
CocaineBNSTUpregulationEnhanced stress-induced reinstatement
HeroinVTADownregulationReduced dopaminergic tone
HeroinNAcUpregulationHeightened withdrawal anxiety
EthanolCeAmRNA reductionCompensatory change post-binge

These findings establish CRF1 as a critical mediator of stress-induced neuroplasticity that bridges acute drug effects and chronic addiction phenotypes.

Corticotropin Signaling in the Central Extended Amygdala and Addiction Etiology

The central extended amygdala—comprising the central nucleus of the amygdala (CeA), BNST, and NAc shell—harbors dense CRF-expressing neurons and receptors that interface with addiction pathophysiology. Within the CeA, three distinct subnuclei demonstrate specialized CRF functions:

  • CeC (capsular): Receives nociceptive input and exhibits pain-related CRF release
  • CeL (lateral): Forms inhibitory microcircuits regulating CeM output
  • CeM (medial): Serves as primary efferent hub projecting to brainstem and hypothalamic targets [2]

CRF+ neurons in the CeA exhibit sex-divergent modulation of drug consumption. Genetic deletion of CRF from CeA neurons or chemogenetic silencing of CeA→lateral hypothalamus (LH) CRF+ projections selectively reduces binge-like ethanol drinking in male, but not female, mice [9]. This pathway operates primarily through CRF1 receptors in the LH, as local CRF1 antagonism blunts ethanol intake specifically in males. Conversely, CRF2 receptor activation in the LH does not modulate consumption in either sex.

Chronic drug exposure induces neurochemical plasticity in CeA-CRF circuits:

  • Cocaine withdrawal increases CRF release in BNST
  • Opioids potentiate CRF-dependent GABA release in CeA via CRF1 receptors
  • Alcohol upregulates CRF-CRF1 signaling in CeA microcircuits, promoting anxiety-like behavior [4] [9]

Table 2: Functional Organization of CRF Systems in Extended Amygdala Subnuclei

SubnucleusCRF Neuron ConnectivityDrug-Induced AdaptationsBehavioral Output
CeCSpinal-PBN inputsCRF+ neuron hyperexcitabilityNociceptive hypersensitivity
CeLIntra-amygdalar inhibitory networksEnhanced CRF-Dynorphin co-releaseNegative affect
CeMBrainstem and hypothalamic targetsCRF1 upregulationStress response potentiation
BNSTPrefrontal and hypothalamic inputsCRF-NE interactionRelapse vulnerability

These adaptations create a feedforward loop wherein drug exposure sensitizes CRF neurotransmission, which subsequently drives escalated drug intake to ameliorate CRF-mediated negative affect.

Opponent Process Theory: CRF-Mediated Allostatic Load in Chronic Drug Use

The opponent process model conceptualizes addiction as a cycle of escalating allostatic load—the cumulative physiological burden of maintaining stability amid chronic drug exposure. This framework posits two neurobiological counter-adaptations:

  • Within-system: Downregulation of reward pathways (e.g., mesolimbic dopamine depletion)
  • Between-system: Recruitment of anti-reward circuits (e.g., CRF in extended amygdala) [3] [10]

Acute drug administration triggers dopamine release in the NAc (a-process), followed by a delayed opponent response (b-process) mediated by CRF systems. With repeated drug exposure, the b-process sensitizes—manifesting earlier, persisting longer, and intensifying negative affect during withdrawal. This creates an allostatic state characterized by:

  • Elevated basal CRF in CeA and BNST
  • Blunted HPA axis reactivity
  • Persistent anxiety-like behavior [4] [10]

Neurochemically, chronic drug exposure shifts the CRF receptor balance in stress circuits. While acute stress engages both CRF1 and CRF2 receptors, chronic opioid or alcohol exposure downregulates hippocampal and hypothalamic CRF2—a receptor subtype implicated in anxiolysis—while potentiating CRF1-mediated anxiogenic effects [8]. This imbalance exacerbates the allostatic load, creating a neurobiological "trap" that drives compulsive drug use via negative reinforcement.

Table 3: Allostatic Adaptations in CRF Systems During Addiction Cycle

StageWithin-System ChangeBetween-System ChangeResulting Allostatic Load
Acute IntoxicationDopamine surge in NAcTransient CRF activationNone
Early WithdrawalDopamine depletionCRF1 sensitization in CeA/BNSTMild dysphoria
Protracted AbstinenceDopamine receptor downregulationCRF2 downregulation; CRF1 dominancePersistent anxiety/anhedonia
RelapseBlunted drug responseCRF hyperresponsiveness to stressCompulsive drug seeking

CRF Neuron Activation in Prefrontal Cortex and Loss of Behavioral Control

The prefrontal cortex (PFC), particularly the prelimbic (PrL) and infralimbic (IL) subdivisions, contains CRF-expressing pyramidal neurons that undergo maladaptive plasticity in addiction. These neurons project to:

  • VTA (modulating dopamine release)
  • Extended amygdala (regulating CRF output)
  • Dorsal raphe (influencing serotonin transmission) [6]

Acute stress triggers compartmentalized CRF release in PFC, activating CRF1 receptors on glutamatergic neurons. This enhances excitatory drive to subcortical targets, temporarily facilitating adaptive responses. However, chronic stress or drug exposure induces:

  • Dendritic atrophy in CRF+ pyramidal neurons
  • Transcriptional changes in CRF and CRF1 genes
  • Impaired working memory and cognitive flexibility [6]

During withdrawal, CRF hypersecretion in PFC dysregulates top-down control over limbic circuits through two mechanisms:

  • Disinhibition of CeA: Reduced PFC input to inhibitory intercalated cells permits CeA hyperactivity
  • VTA glutamatergic surge: Enhanced CRF-driven excitation of VTA dopamine neurons potentiates drug craving [4] [6]

These changes manifest behaviorally as preoccupation/anticipation—the core symptom of addiction characterized by impaired impulse control, obsessive drug-related thoughts, and cue-induced craving. Optogenetic studies reveal that chronic CRF exposure shifts PFC output from goal-directed "Go" signals (mediated by dorsolateral PFC) to habit-driven "Stop" signals (ventromedial PFC), explaining loss of behavioral control in addiction [4] [6].

Table 4: Molecular Consequences of Chronic CRF Exposure in Prefrontal Cortex

Molecular ChangeAffected NeuronsCircuit Consequence
CRF1 upregulationLayer V pyramidal neuronsEnhanced glutamate release to VTA
mGluR5 downregulationGABAergic interneuronsReduced inhibition of pyramidal output
Potassium channel suppressionCRF+ projection neuronsNeuronal hyperexcitability
ΔFosB accumulationPrelimbic cortex neuronsPersistent transcriptional alterations

Properties

CAS Number

12427-33-7

Product Name

Corticotropin

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C207H308N56O58S

Molecular Weight

4541 g/mol

InChI

InChI=1S/C207H308N56O58S/c1-108(2)89-140(186(302)240-135(69-74-163(279)280)182(298)254-149(204(320)321)94-117-43-20-15-21-44-117)250-193(309)152-54-35-86-262(152)202(318)147(92-116-41-18-14-19-42-116)252-171(287)114(11)230-175(291)132(66-71-160(273)274)234-170(286)113(10)231-191(307)150(105-265)255-183(299)136(70-75-164(281)282)241-190(306)146(98-165(283)284)249-180(296)133(67-72-161(275)276)235-169(285)112(9)229-157(270)101-225-174(290)145(97-156(213)269)251-194(310)153-55-36-87-263(153)203(319)148(93-119-60-64-123(268)65-61-119)253-199(315)167(110(5)6)257-185(301)129(49-26-30-79-210)243-198(314)168(111(7)8)259-196(312)155-57-38-85-261(155)201(317)139(53-34-83-223-207(218)219)244-178(294)130(51-32-81-221-205(214)215)237-177(293)128(48-25-29-78-209)236-176(292)127(47-24-28-77-208)232-158(271)103-227-197(313)166(109(3)4)258-195(311)154-56-37-84-260(154)200(316)138(50-27-31-80-211)233-159(272)102-226-173(289)143(95-120-99-224-126-46-23-22-45-124(120)126)247-179(295)131(52-33-82-222-206(216)217)238-187(303)142(90-115-39-16-13-17-40-115)246-189(305)144(96-121-100-220-107-228-121)248-181(297)134(68-73-162(277)278)239-184(300)137(76-88-322-12)242-192(308)151(106-266)256-188(304)141(245-172(288)125(212)104-264)91-118-58-62-122(267)63-59-118/h13-23,39-46,58-65,99-100,107-114,125,127-155,166-168,224,264-268H,24-38,47-57,66-98,101-106,208-212H2,1-12H3,(H2,213,269)(H,220,228)(H,225,290)(H,226,289)(H,227,313)(H,229,270)(H,230,291)(H,231,307)(H,232,271)(H,233,272)(H,234,286)(H,235,285)(H,236,292)(H,237,293)(H,238,303)(H,239,300)(H,240,302)(H,241,306)(H,242,308)(H,243,314)(H,244,294)(H,245,288)(H,246,305)(H,247,295)(H,248,297)(H,249,296)(H,250,309)(H,251,310)(H,252,287)(H,253,315)(H,254,298)(H,255,299)(H,256,304)(H,257,301)(H,258,311)(H,259,312)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,320,321)(H4,214,215,221)(H4,216,217,222)(H4,218,219,223)/t112-,113-,114-,125-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,166-,167-,168-/m0/s1

InChI Key

IDLFZVILOHSSID-OVLDLUHVSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N

Solubility

Appreciably soluble in 60 to 70% alcohol or acetone. Almost completely precipitated in 2.5% trichloroacetic acid soln. Also precipitated from dilute soln by 20% sulfosalicylic acid and by 5% lead acetate soln.
Freely soluble in water. Partly precipitated at the isoelectric point (pH 4.65-4.80)

Synonyms

1-39 ACTH
ACTH
ACTH (1-39)
Adrenocorticotrophic Hormone
Adrenocorticotropic Hormone
Adrenocorticotropin
Corticotrophin
Corticotrophin (1-39)
Corticotropin
Corticotropin (1-39)
Hormone, Adrenocorticotrophic
Hormone, Adrenocorticotropic

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.